

# Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Dalzanemdor (SAGE-718)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |  |
|----------------------|-------------|-----------|--|--|--|--|
| Compound Name:       | Dalzanemdor |           |  |  |  |  |
| Cat. No.:            | B11931302   | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Dalzanemdor** (SAGE-718), an investigational positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The information is intended to guide research and development efforts related to this compound.

#### Introduction

**Dalzanemdor** is a neuroactive steroid analog of 24(S)-hydroxycholesterol that acts as a positive allosteric modulator (PAM) of NMDA receptors.[1][2] These receptors are critical for synaptic plasticity, learning, and memory.[2] **Dalzanemdor** has been investigated for its potential to treat cognitive impairment in neurodegenerative disorders such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.[1][2] However, its development for certain indications has been discontinued due to a lack of efficacy in Phase II clinical trials.[3][4] [5]

#### **Pharmacokinetic Profile**

**Dalzanemdor** exhibits pharmacokinetic properties suitable for once-daily dosing.[6][7] It has demonstrated oral bioavailability and a long terminal half-life.[6][7]



## **Summary of Pharmacokinetic Parameters**

The following tables summarize the pharmacokinetic parameters of **Dalzanemdor** observed in single-ascending dose (SAD) and multiple-ascending dose (MAD) studies in healthy adult participants.[6]

Table 1: Single-Dose Pharmacokinetic Parameters of **Dalzanemdor**[6]

| Parameter              | 0.35 mg (N=6)   | 0.75 mg (N=6)   | 1.5 mg (N=6)    | 3.0 mg (N=6)    |
|------------------------|-----------------|-----------------|-----------------|-----------------|
| Tmax (h)               | 7.0 (4.0 - 8.1) | 4.2 (4.0 - 8.0) | 5.0 (4.0 - 8.0) | 5.5 (4.0 - 8.0) |
| Cmax (ng/mL)           | 6.1 (28.2)      | 14.5 (25.1)     | 28.5 (26.8)     | 46.4 (27.2)     |
| AUC0-last<br>(ng·h/mL) | 185 (26.1)      | 451 (23.9)      | 913 (25.5)      | 1580 (26.8)     |
| t½ (h)                 | 27.9 (13.7)     | 31.0 (17.5)     | 33.8 (19.4)     | 40.1 (21.5)     |

Data are presented as geometric mean (geometric coefficient of variation, %) for Cmax and AUC, and median (range) for Tmax, and mean (SD) for  $t\frac{1}{2}$ .

Table 2: Multiple-Dose Pharmacokinetic Parameters of **Dalzanemdor** in Healthy Participants[6]

| Parameter            | 0.5 mg (N=9) -<br>Day 1 | 0.5 mg (N=9) -<br>Day 14 | 1.0 mg (N=9) -<br>Day 1 | 1.0 mg (N=9) -<br>Day 14 |
|----------------------|-------------------------|--------------------------|-------------------------|--------------------------|
| Tmax (h)             | 6.0 (2.0 - 8.0)         | 6.0 (4.0 - 8.0)          | 5.0 (4.0 - 8.0)         | 6.0 (2.0 - 8.0)          |
| Cmax (ng/mL)         | 6.1 (28.2)              | 15.0 (17.3)              | 15.7 (25.1)             | 41.2 (18.9)              |
| AUC0-24<br>(ng·h/mL) | 86.9 (26.1)             | 267 (15.2)               | 233 (24.5)              | 733 (17.8)               |
| t½ (h)               | ND                      | 99.0 (20.0)              | ND                      | 118 (25.5)               |

Data are presented as geometric mean (geometric coefficient of variation, %) for Cmax and AUC, and median (range) for Tmax, and mean (SD) for  $t\frac{1}{2}$ . ND = Not Determined.

Steady state was achieved after approximately 11 days of once-daily dosing.[6]



## **Pharmacodynamic Profile**

The pharmacodynamics of **Dalzanemdor** have been assessed through preclinical models and clinical trials focusing on cognitive function.

#### **Mechanism of Action and Signaling Pathway**

**Dalzanemdor** positively modulates NMDA receptor activity, which is crucial for synaptic plasticity. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane, leads to the opening of the ion channel. This allows for the influx of Ca<sup>2+</sup>, which acts as a second messenger to initiate downstream signaling cascades. As a positive allosteric modulator, **Dalzanemdor** is thought to enhance the probability of the channel opening in the presence of agonists, thereby potentiating this signaling. This modulation is particularly relevant in conditions of NMDA receptor hypofunction.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dosefinding studies in healthy participants and an open-label study in participants with Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Investor Relations Supernus [supernus.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Dalzanemdor (SAGE-718), a novel, investigational N-methyl-D-aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dosefinding studies in healthy participants and an open-label study in participants with Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Dalzanemdor (SAGE-718)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931302#pharmacokinetic-and-pharmacodynamic-modeling-of-dalzanemdor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com